David Danaci,
Mai Bui,
Camille Petit,
Niall Mac Dowell
PMID: 34241997
DOI:
10.1021/acs.est.0c07261
Abstract
As more countries commit to a net-zero GHG emission target, we need a whole energy and industrial system approach to decarbonization rather than focus on individual emitters. This paper presents a techno-economic analysis of monoethanolamine-based post-combustion capture to explore opportunities over a diverse range of power and industrial applications. The following ranges were investigated: feed gas flow rate between 1-1000 kg ·s
, gas CO
concentrations of 2-42%
, capture rates of 70-99%, and interest rates of 2-20%. The economies of scale are evident when the flue gas flow rate is <20 kg ·s
and gas concentration is below 20%
CO
. In most cases, increasing the capture rate from 90 to 95% has a negligible impact on capture cost, thereby reducing CO
emissions at virtually no additional cost. The majority of the investigated space has an operating cost fraction above 50%. In these instances, reducing the cost of capital (
, interest rate) has a minor impact on the capture cost. Instead, it would be more beneficial to reduce steam requirements. We also provide a surrogate model which can evaluate capture cost from inputs of the gas flow rate, CO
composition, capture rate, interest rate, steam cost, and electricity cost.
Francesco Tinto,
Anne-Sophie Archambault,
Élizabeth Dumais,
Volatiana Rakotoarivelo,
Magdalena Kostrzewa,
Cyril Martin,
Pier-Luc Plante,
Yves Desjardins,
Mélissa Simard,
Roxane Pouliot,
Luciano De Petrocellis,
Alessia Ligresti,
Vincenzo Di Marzo,
Nicolas Flamand
PMID: 33915294
DOI:
10.1016/j.bbalip.2021.158954
Abstract
N-Arachidonoyl-ethanolamine (AEA) is an endocannabinoid (eCB) and endogenous lipid mimicking many of the effects of Δ
-tetrahydrocannabinol, notably on brain functions, appetite, pain and inflammation. The eCBs and eCB-like compounds contain fatty acids, the main classes being the monoacylglycerols and the N-acyl-ethanolamines (NAEs). Thus, each long chain fatty acid likely exists under the form of a monoacylglycerol and NAE, as it is the case for arachidonic acid (AA) and linoleic acid (LA). Following their biosynthesis, AA and AEA can be further metabolized into additional eicosanoids, notably by the 15-lipoxygenase pathway. Thus, we postulated that NAEs possessing a 1Z,4Z-pentadiene motif, near their omega end, would be transformed into their 15-lipoxygenase metabolites. As a proof of concept, we investigated N-linoleoyl-ethanolamine (LAE). We successfully synthesized LEA and LEA-d
as well as their 15-lipoxygenase-derived derivatives, namely 13-hydroxy-9Z,11E-octadecadienoyl-N-ethanolamine (13-HODE-EA) and 13-HODE-EA-d
, using Novozyme 435 immobilized on acrylic resin and soybean lipoxygenase respectively. We also show that both human 15-lipoxygenase-1 and -2 can biosynthesize 13-HODE-EA. Co-incubation of LEA and LA with either human 15-lipoxygenase led to the biosynthesis of 13-HODE-EA and 13-HODE in a ratio equal to or greater than 3:1, indicating that LEA is preferred to LA by these enzymes. Finally, we show that 13-HODE-EA is found in human saliva and skin and is a weak although selective TRPV1 agonist. The full biological importance of 13-HODE-EA remains to be explored.
Muthumari Perumal,
Dhanalakshmi Jayaraman,
Ambedkar Balraj
PMID: 33721628
DOI:
10.1016/j.chemosphere.2021.130159
Abstract
Solvent-based post-combustion CO
capture process is recently carried out using chemical absorption with aqueous blends of Monoethanolamine (MEA) and Ionic Liquids (IL) as promising solvents. In the present work, the blends of MEA and TetraButylAmmonium Hydroxide [TBA][OH] have been used for CO
absorption and desorption process. The solubility of CO
is investigated with aqueous mixtures for various carbon loading time by varying compositions of MEA and [TBA][OH] as 30 wt%, 28 wt%, 25 wt%, 20 wt% and 0 wt%, 2 wt%, 5 wt%, 10 wt% respectively. It increases with increasing IL concentration for all the aqueous mixtures. The solvent regeneration was also studied at different temperatures in order to recover and reuse the solvent for cyclic absorption. The slight decrease in CO
solubility was noted for 20 wt% MEA +10 wt% [TBA][OH] mixture. However, this mixture exhibits higher absorption/desorption rate and regeneration efficiency than other mixtures. The regeneration energy of this mixture was also calculated as 28.6 kJ/mol of CO
, which is 32% less than that of baseline 30 wt% MEA. Furthermore, the physicochemical properties such as density, viscosity and surface tension for all the solvent blends were studied experimentally.
Xinpeng Liu,
Baohua Wang,
Yahui Qiu,
Xiaole Dong,
Yixin Song,
Qingmei Meng,
Menghong Li
PMID: 33725305
DOI:
10.1007/s11356-021-13487-4
Abstract
Deep eutectic solvent (DES) was applied as the solvent of iron/alcohol amine system, and the prepared iron/ethanolamine/DES system was found to be a good desulfurizer for H
S removal. The absorbents were characterized by Fourier transform infrared spectroscopy. The iron/ethanolamine/DES system showed a significantly enhanced desulfurization performance compared with DES solution of iron or alcohol amine separately. Besides, the absorbents showed relatively stable desulfurization performance, which could keep a high H
S removal efficiency in a wide temperature range from 30-90°C. The iron/ethanolamine/DES system could be recycled for at least three times. The desulfurization product was analyzed by energy dispersive spectrum and X-ray diffraction, and the desulfurization product was identified as sulfur element.
Kotaro Kaneko,
Masaaki Akamatsu,
Kenichi Sakai,
Hideki Sakai
PMID: 33583920
DOI:
10.5650/jos.ess20279
Abstract
We synthesized hydrophilic amine-based protic ionic liquids (PILs) with hydroxy groups in their cations and anions, and characterized their adsorption at a solid (iron-based substrate) / aqueous solution interface. The IL samples employed in this study were triethanolamine lactate, diethanolamine lactate, and monoethanolamine lactate. Quartz crystal microbalance with dissipation monitoring (QCM-D) measurements revealed that the adsorption mass of the hydrophilic PILs was larger than that of the comparative materials, including a non-IL sample (1,2,6-hexanetriol) and an OH-free sample in the cations (triethylamine lactate). Additionally, an increase in the number of hydroxy groups in the cations resulted in an increased adsorption mass. Force curve measurements by atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) measurements proved the high adsorption density of the hydrophilic PILs on the iron-based substrate. A decreased kinetic friction coefficient was also observed in the hydrophilic PIL systems. Moreover, hydrophilic PILs are expected to have potential applications as water-soluble lubricants and additives for metal surface treatments.
Cristina Serra-Castelló,
Ilario Ferrocino,
Anna Jofré,
Luca Cocolin,
Sara Bover-Cid,
Kalliopi Rantsiou
PMID: 33946460
DOI:
10.3390/biom11050677
Abstract
Formulations with lactate as an antimicrobial and high-pressure processing (HPP) as a lethal treatment are combined strategies used to control
in cooked meat products. Previous studies have shown that when HPP is applied in products with lactate, the inactivation of
is lower than that without lactate. The purpose of the present work was to identify the molecular mechanisms underlying the piezo-protection effect of lactate. Two
strains (CTC1034 and EGDe) were independently inoculated in a cooked ham model medium without and with 2.8% potassium lactate. Samples were pressurized at 400 MPa for 10 min at 10 °C. Samples were subjected to RNA extraction, and a shotgun transcriptome sequencing was performed. The short exposure of
cells to lactate through its inoculation in a cooked ham model with lactate 1h before HPP promoted a shift in the pathogen's central metabolism, favoring the metabolism of propanediol and ethanolamine together with the synthesis of the B12 cofactor. Moreover, the results suggest an activated methyl cycle that would promote modifications in membrane properties resulting in an enhanced resistance of the pathogen to HPP. This study provides insights on the mechanisms developed by
in response to lactate and/or HPP and sheds light on the understanding of the piezo-protective effect of lactate.
Adrian Taylor,
Sophie Grapentine,
Jasmine Ichhpuniani,
Marica Bakovic
PMID: 33789160
DOI:
10.1016/j.jbc.2021.100604
Abstract
The membrane phospholipids phosphatidylcholine and phosphatidylethanolamine (PE) are synthesized de novo by the CDP-choline and CDP-ethanolamine (Kennedy) pathway, in which the extracellular substrates choline and ethanolamine are transported into the cell, phosphorylated, and coupled with diacylglycerol to form the final phospholipid product. Although multiple transport systems have been established for choline, ethanolamine transport is poorly characterized and there is no single protein assigned a transport function for ethanolamine. The solute carriers 44A (SLC44A) known as choline transporter-like proteins-1 and -2 (CTL1 and CTL2) are choline transporter at the plasma membrane and mitochondria. We report a novel function of CTL1 and CTL2 in ethanolamine transport. Using the lack or the gain of gene function in combination with specific antibodies and transport inhibitors we established two distinct ethanolamine transport systems of a high affinity, mediated by CTL1, and of a low affinity, mediated by CTL2. Both transporters are Na
-independent ethanolamine/H
antiporters. Primary human fibroblasts with separate frameshift mutations in the CTL1 gene (M1= SLC44A1
and M2= SLC44A1
) are devoid of CTL1 ethanolamine transport but maintain unaffected CTL2 transport. The lack of CTL1 in M2 cells reduced the ethanolamine transport, the flux through the CDP-ethanolamine Kennedy pathway, and PE synthesis. In contrast, overexpression of CTL1 in M2 cells improved ethanolamine transport and PE synthesis. These data firmly establish that CTL1 and CTL2 are the first identified ethanolamine transporters in whole cells and mitochondria, with intrinsic roles in de novo PE synthesis by the Kennedy pathway and intracellular redistribution of ethanolamine.
Jocelijn Meijerink
PMID: 33807994
DOI:
10.3390/molecules26051416
Abstract
Intestinal enteroendocrine cells (EECs) respond to fatty acids from dietary and microbial origin by releasing neurotransmitters and hormones with various paracrine and endocrine functions. Much has become known about the underlying signaling mechanisms, including the involvement of G-protein coupled receptors (GPCRs), like free fatty acids receptors (FFARs). This review focusses on two more recently emerging research lines: the roles of odorant receptors (ORs), and those of fatty acid conjugates in gut. Odorant receptors belong to a large family of GPCRs with functional roles that only lately have shown to reach beyond the nasal-oral cavity. In the intestinal tract, ORs are expressed on serotonin (5-HT) and glucagon-like-peptide-1 (GLP-1) producing enterochromaffin and enteroendocrine L cells, respectively. There, they appear to function as chemosensors of microbiologically produced short-, and branched-chain fatty acids. Another mechanism of fatty acid signaling in the intestine occurs via their conjugates. Among them, conjugates of unsaturated long chain fatty acids and acetate with 5-HT,
-acyl serotonins have recently emerged as mediators with immune-modulatory effects. In this review, novel findings in mechanisms and molecular players involved in intestinal fatty acid biology are highlighted and their potential relevance for EEC-mediated signaling to the pancreas, immune system, and brain is discussed.